An In-Depth Technical Guide to rac 2-Desaminomethyl-2-chloromethyl Milnacipran: A Structural Analog and Process-Related Impurity
An In-Depth Technical Guide to rac 2-Desaminomethyl-2-chloromethyl Milnacipran: A Structural Analog and Process-Related Impurity
Abstract
This technical guide provides a comprehensive analysis of rac 2-Desaminomethyl-2-chloromethyl Milnacipran, a critical process-related impurity and structural analog of the serotonin-norepinephrine reuptake inhibitor (SNRI), Milnacipran. While not a pharmacologically active agent itself, understanding its chemical structure, properties, and formation is paramount for researchers, scientists, and drug development professionals involved in the synthesis, purification, and quality control of Milnacipran. This document elucidates the compound's structure in comparison to the parent drug, outlines a probable synthetic origin, predicts its physicochemical properties, and details a robust analytical strategy for its identification and characterization.
Part 1: Introduction to the Parent Compound: Milnacipran
Milnacipran is a well-established SNRI used clinically for the management of fibromyalgia and major depressive disorder.[1][2] Its therapeutic effect is derived from its ability to inhibit the reuptake of both serotonin and norepinephrine with a relatively balanced potency ratio.[3] Chemically, Milnacipran is (±)-(1R,2S)-rel-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide.[1] The molecule possesses two stereocenters, and it is the racemic mixture of the (1S,2R) and (1R,2S) enantiomers that is used in clinical practice.[1][4] The aminomethyl group attached to the cyclopropane ring is a crucial pharmacophore responsible for its interaction with monoamine transporters.
Part 2: Structural Elucidation and Comparative Analysis
The subject of this guide, rac 2-Desaminomethyl-2-chloromethyl Milnacipran, is a direct derivative of the parent molecule. Its nomenclature precisely describes its structural modifications:
-
rac: Indicates that the compound is a racemic mixture, mirroring the stereochemistry of its parent drug.
-
2-Desaminomethyl: The primary aminomethyl group (-CH₂NH₂) at the C2 position of the cyclopropane ring is absent.
-
2-chloromethyl: In place of the aminomethyl group, a chloromethyl group (-CH₂Cl) is present at the C2 position.
This transformation results in the chemical name: 2-(chloromethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide.[5] The core cyclopropane carboxamide structure, including the N,N-diethyl and phenyl groups, remains intact.
Caption: Comparative structures of Milnacipran (left) and its derivative (right).
Part 3: Predicted Physicochemical Properties and Pharmacological Implications
Direct experimental data for this specific impurity is not widely published. However, its properties can be reliably predicted based on its structure.
| Property | Value | Source |
| Chemical Formula | C₁₅H₂₀ClNO | [5] |
| Molecular Weight | 265.78 g/mol | Calculated |
| IUPAC Name | 2-(chloromethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide | [5] |
| CAS Number | 1353644-50-4 | [5][6] |
| Predicted LogP | ~3.5-4.0 | Calculated |
| Predicted Boiling Point | >350 °C | Calculated |
Pharmacological Hypothesis:
The primary pharmacological activity of Milnacipran is contingent upon the presence of the aminomethyl group, which is believed to interact with the binding sites of the serotonin and norepinephrine transporters.[7] The substitution of this critical amine with a chloromethyl group leads to two significant consequences:
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Loss of SNRI Activity: The removal of the primary amine function would abolish the molecule's ability to bind to and inhibit monoamine transporters. Therefore, rac 2-Desaminomethyl-2-chloromethyl Milnacipran is not expected to possess antidepressant or analgesic properties.
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Introduction of Reactivity: The chloromethyl group is a reactive electrophile. While this makes it a useful synthetic handle, it could also impart potential reactivity towards biological nucleophiles in vivo, a factor that necessitates its stringent control in the final drug substance.
Part 4: Role in Synthesis and Manufacturing
Process-related impurities in active pharmaceutical ingredients (APIs) can arise from starting materials, by-products, or degradation products.[8] The title compound is a known process-related impurity in the synthesis of Milnacipran.[9]
One of the key synthetic routes to Milnacipran involves a precursor, (1S,2R)-2-(chloromethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide, which is then converted to the final product.[9] This chloromethyl intermediate is often reacted with potassium phthalimide in a Gabriel synthesis, followed by hydrolysis, to introduce the aminomethyl group.[9][10]
Plausible Formation Pathway:
The presence of rac 2-Desaminomethyl-2-chloromethyl Milnacipran as an impurity likely stems from the incomplete conversion of this key chloromethyl intermediate during the amination step. Any unreacted intermediate would be carried through the process and would need to be removed during final purification.
Caption: Potential origin of the impurity from an incomplete reaction step.
Part 5: Analytical Characterization Strategy
The detection and quantification of process-related impurities are critical for ensuring the safety and efficacy of any API.[11][12] A stability-indicating Ultra-High-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose.[11][13][14]
Experimental Protocol: Impurity Profiling via RP-HPLC
This protocol is designed as a self-validating system for the robust detection of rac 2-Desaminomethyl-2-chloromethyl Milnacipran in a Milnacipran API sample.
1. Objective: To separate, identify, and quantify the target impurity from the Milnacipran API.
2. Causality of Method Selection: Reversed-phase HPLC is chosen for its ability to separate compounds based on hydrophobicity. Milnacipran, with its primary amine, is more polar than the target impurity, which has a non-polar chloromethyl group. This difference in polarity allows for effective chromatographic separation. A UV detector is suitable as both molecules contain a phenyl chromophore.
3. Materials & Reagents:
- Milnacipran API sample
- Reference standard for rac 2-Desaminomethyl-2-chloromethyl Milnacipran
- HPLC-grade acetonitrile and methanol
- High-purity water (Milli-Q or equivalent)
- Buffer: 10 mM Sodium dihydrogen phosphate monohydrate, pH adjusted to 2.5 with phosphoric acid.[11]
- C18 stationary phase column (e.g., 100 mm x 4.6 mm, 2.7 µm particle size).[15]
4. Chromatographic Conditions (Validated Example):
- Mobile Phase A: 95:5 (v/v) Buffer:Acetonitrile.[11]
- Mobile Phase B: Acetonitrile
- Flow Rate: 1.0 mL/min.[15]
- Column Temperature: 30 °C
- Detection Wavelength: 210-220 nm.[11][15]
- Injection Volume: 5 µL
- Gradient Elution: A gradient program is essential to ensure resolution from other potential impurities. A typical program might start with a low percentage of Mobile Phase B, ramping up to elute the less polar impurity, and then re-equilibrating.
5. System Suitability & Validation:
- Specificity: Forced degradation studies (acid, base, oxidation, thermal) should be performed on the Milnacipran API to ensure that degradation products do not co-elute with the target impurity.[11]
- Resolution: The resolution between the Milnacipran peak and the impurity peak must be greater than 2.0.[11]
- Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration at which the impurity can be reliably detected and quantified, respectively.[14]
- Linearity & Accuracy: Establish a calibration curve with the reference standard and perform recovery studies by spiking the API with known amounts of the impurity.[15]
Anticipated Spectroscopic Data for Structure Confirmation:
-
¹H NMR: Expect signals corresponding to the diethyl groups (triplets and quartets), the phenyl group (multiplet in the aromatic region), and the diastereotopic protons of the cyclopropane and chloromethyl groups. The absence of the aminomethyl proton signals and the appearance of a singlet or doublet for the -CH₂Cl protons would be key identifiers.
-
¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon, the carbons of the phenyl ring, the cyclopropane ring, the diethyl groups, and a distinct peak for the chloromethyl carbon.
-
Mass Spectrometry (ESI+): The protonated molecule [M+H]⁺ would be expected at m/z 266.1, corresponding to the formula C₁₅H₂₁ClNO⁺.
Part 6: Conclusion
rac 2-Desaminomethyl-2-chloromethyl Milnacipran is a significant molecule in the context of Milnacipran manufacturing. It serves as both a key synthetic intermediate and a potential process-related impurity. A thorough understanding of its structure, properties, and analytical behavior is essential for any scientist or professional engaged in the development, production, or quality control of Milnacipran. Its lack of the critical aminomethyl pharmacophore renders it pharmacologically inactive as an SNRI, while the presence of a reactive chloromethyl group underscores the need for its effective removal to ensure the purity and safety of the final drug product. The implementation of robust, validated analytical methods is non-negotiable for its control.
References
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A Stability Indicating U-HPLC Method for Milnacipran in Bulk Drugs and Pharmaceutical Dosage Forms. (2012). Scirp.org. Available at: [Link]
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Synthesis and Biological Activity of Conformationally Restricted Analogues of Milnacipran. (2002). Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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(PDF) Identification, Synthesis and Characterisation of process related impurities if Milnacipran. (2013). ResearchGate. Available at: [Link]
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Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. (2022). PMC. Available at: [Link]
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Milnacipran. Wikipedia. Available at: [Link]
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Isolation and characterization of related impurity in milnacipran hydrochloride active pharmaceutical ingredient. (2015). ResearchGate. Available at: [Link]
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MILNACIPRAN HYDROCHLORIDE. gsrs. Available at: [Link]
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A Stability Indicating U-HPLC Method for Milnacipran in Bulk Drugs and Pharmaceutical Dosage Forms. (2012). Semantic Scholar. Available at: [Link]
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Milnacipran: a unique antidepressant?. (2009). PMC - NIH. Available at: [Link]
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Milnacipran, a serotonin and norepinephrine reuptake inhibitor: a novel treatment for fibromyalgia. (2009). Open Access Journals. Available at: [Link]
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Characterization of Thien-2-yl 1S,2R-Milnacipran Analogues as Potent Norepinephrine/Serotonin Transporter Inhibitors for the Treatment of Neuropathic Pain. (2008). Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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